![molecular formula C5H11N3S B1621222 N-(2-methylprop-2-enyl)hydrazinecarbothioamide CAS No. 39215-63-9](/img/structure/B1621222.png)
N-(2-methylprop-2-enyl)hydrazinecarbothioamide
Overview
Description
Molecular Structure Analysis
The molecular formula of N-(2-methylprop-2-enyl)hydrazinecarbothioamide is C5H11N3S, and its molecular weight is 145.23 .Physical And Chemical Properties Analysis
N-(2-methylprop-2-enyl)hydrazinecarbothioamide is a white or pale yellowish, crystalline powder with a melting point of 192-193°C.Scientific Research Applications
Proteomics Research
“N-(2-methylprop-2-enyl)hydrazinecarbothioamide” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis and identification of proteins in a given sample.
Antioxidant Activity
Compounds from the hydrazinecarbothioamide class, which includes “N-(2-methylprop-2-enyl)hydrazinecarbothioamide”, have been studied for their antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Synthesis of New Compounds
“N-(2-methylprop-2-enyl)hydrazinecarbothioamide” can be used as a starting material in the synthesis of new compounds . For example, it can react with 2,4-difluorophenyl isothiocyanate to produce new hydrazinecarbothioamides .
Production of 1,2,4-Triazole Derivatives
This compound can be used in the production of 1,2,4-triazole derivatives . 1,2,4-Triazoles are a class of compounds that have been studied for various biological activities, including antibacterial, antifungal, and anticancer activities.
Alkylation Reactions
“N-(2-methylprop-2-enyl)hydrazinecarbothioamide” can participate in alkylation reactions to produce S-alkylated derivatives . Alkylation is a process in which an alkyl group is transferred from one molecule to another. The resulting S-alkylated derivatives could have different properties and potential applications.
Drug Development
While not directly related to “N-(2-methylprop-2-enyl)hydrazinecarbothioamide”, compounds with similar structures have been used in drug development . For example, pyridyl thiosemicarbazide, which shares some structural similarities with “N-(2-methylprop-2-enyl)hydrazinecarbothioamide”, has been studied for its potential medicinal properties.
Safety and Hazards
properties
IUPAC Name |
1-amino-3-(2-methylprop-2-enyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3S/c1-4(2)3-7-5(9)8-6/h1,3,6H2,2H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRDCVGTRATYHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368384 | |
Record name | N-(2-Methylprop-2-en-1-yl)hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylprop-2-enyl)hydrazinecarbothioamide | |
CAS RN |
39215-63-9 | |
Record name | N-(2-Methylprop-2-en-1-yl)hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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